BenchChemオンラインストアへようこそ!

1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine

Lipophilicity optimization Drug-likeness Positional isomer SAR

1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine (free base, CAS 1545408-46-5; hydrochloride salt, CAS 2639449-86-6) is a 4-aminopyrazole derivative with molecular formula C11H12ClN3 (MW 221.68 g/mol for the free base). The compound features a 3-chlorobenzyl substituent at the pyrazole N1 position, a methyl group at C3, and a primary amine at C4, classifying it as an N1-benzyl-4-aminopyrazole building block within the broader pyrazole heterocycle family.

Molecular Formula C11H12ClN3
Molecular Weight 221.68 g/mol
Cat. No. B13074744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine
Molecular FormulaC11H12ClN3
Molecular Weight221.68 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1N)CC2=CC(=CC=C2)Cl
InChIInChI=1S/C11H12ClN3/c1-8-11(13)7-15(14-8)6-9-3-2-4-10(12)5-9/h2-5,7H,6,13H2,1H3
InChIKeyACXNEOVFROPVRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine (CAS 1545408-46-5): Structural Identity, Vendor Specifications, and Procurement Baseline


1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine (free base, CAS 1545408-46-5; hydrochloride salt, CAS 2639449-86-6) is a 4-aminopyrazole derivative with molecular formula C11H12ClN3 (MW 221.68 g/mol for the free base) . The compound features a 3-chlorobenzyl substituent at the pyrazole N1 position, a methyl group at C3, and a primary amine at C4, classifying it as an N1-benzyl-4-aminopyrazole building block within the broader pyrazole heterocycle family . It is commercially available from multiple vendors at ≥95% purity (HPLC), typically as either the free base or the hydrochloride salt, and is supplied exclusively for research and development purposes .

Why 1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine Cannot Be Interchanged with Positional Isomers or Other N1-Substituted 4-Aminopyrazole Analogs


Within the N1-benzyl-3-methyl-4-aminopyrazole chemical space, minor structural modifications—including the position of the chlorine atom on the phenyl ring (ortho vs. meta vs. para), the identity of the halogen (Cl vs. F), and the presence or absence of the methylene spacer—produce quantifiable differences in lipophilicity (cLogP), steric profile, electronic distribution, and biological target engagement that render these compounds non-interchangeable in both synthetic and pharmacological contexts . SAR studies on structurally related pyrazole series have demonstrated that the 3-chlorophenyl (meta-chloro) substitution pattern confers distinct antitubercular and kinase inhibitory activity profiles compared to 4-chlorophenyl or unsubstituted phenyl analogs, making blind substitution scientifically and economically unsound [1][2].

Quantitative Differentiation Evidence for 1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine vs. Closest Analogs


Meta-Chloro (3-Cl) vs. Para-Chloro (4-Cl) Positional Isomerism: Impact on Computed Lipophilicity (cLogP)

The meta-chlorobenzyl substitution in the target compound results in a computed logP of approximately 2.10, compared to approximately 2.94 for the para-chloro (4-Cl) positional isomer 1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine (CAS 1549403-10-2) [1]. This ~0.84 log unit difference represents a roughly 7-fold difference in calculated octanol-water partition coefficient, meaning the 4-Cl isomer is substantially more lipophilic. For the unsubstituted 1-benzyl-3-methyl-1H-pyrazol-4-amine (CAS 1545268-43-6), the computed logP is 1.43, approximately 0.67 log units lower than the target compound . These differences in lipophilicity directly affect membrane permeability, aqueous solubility, and protein binding in biological assays, making the meta-chloro compound the intermediate-lipophilicity option within this analog series.

Lipophilicity optimization Drug-likeness Positional isomer SAR

Halogen-Dependent Differentiation: 3-Chlorobenzyl vs. 3-Fluorobenzyl Analog

Replacement of the chlorine atom in the target compound (MW 221.68 g/mol) with fluorine yields 1-[(3-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine (CAS 1557041-63-0, MW 205.23 g/mol), reducing molecular weight by 16.45 g/mol (7.4%) . Beyond the molecular weight difference, the chloro substituent possesses a larger van der Waals radius (~1.75 Å vs. ~1.47 Å for fluorine), higher polarizability, and the capacity to participate in halogen bonding (C–Cl···X interactions) that the fluoro analog cannot engage in as effectively [1]. In the context of antitubercular SAR, Nayak et al. (2015) explicitly demonstrated that the 3-chlorophenyl substituent enhances antiTB activity in pyrazole-based INH analogs, with active compounds achieving MIC values ≤4.9 μM against Mycobacterium tuberculosis H37Rv, outperforming ethambutol [2]. While the fluoro analog may offer metabolic advantages, the chloro substituent provides stronger hydrophobic contacts and halogen-bonding interactions with target protein aryl-binding pockets.

Halogen bonding Bioisosteric replacement Medicinal chemistry

Methylene Spacer Effect: Benzyl-Type Attachment (N1–CH2–Ar) vs. Direct N1–Phenyl Attachment

The target compound incorporates a methylene (–CH2–) spacer between the pyrazole N1 and the 3-chlorophenyl ring, distinguishing it from 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-4-amine (CAS 1557043-34-1, MW 207.66 g/mol) which features a direct N1–phenyl bond . This methylene spacer introduces an additional rotatable bond (4 vs. 3 in the direct-attachment analog), increasing conformational flexibility and altering the spatial orientation of the chlorophenyl group relative to the pyrazole core . In broader pyrazole SAR, the presence of a benzyl-type N1 substituent (with methylene spacer) vs. a directly attached N1-phenyl group has been associated with differential kinase selectivity profiles; the methylene spacer reduces direct electronic conjugation between the aromatic ring and the pyrazole, potentially modulating the electron density at the 4-amino group and its hydrogen-bonding capacity [1]. The molecular weight difference (221.68 vs. 207.66 g/mol; 6.7% higher) also contributes to distinct physicochemical profiles.

Conformational flexibility Metabolic stability Scaffold design

Hydrochloride Salt Form (CAS 2639449-86-6) vs. Free Base (CAS 1545408-46-5): Solubility and Formulation Advantages

The target compound is commercially available in two forms: the free base (CAS 1545408-46-5, MW 221.68 g/mol) and the hydrochloride salt (CAS 2639449-86-6, MW 258.14 g/mol) . The hydrochloride salt incorporates one equivalent of HCl, increasing molecular weight by 36.46 g/mol (16.4%) and introducing a chloride counterion that significantly enhances aqueous solubility compared to the free base [1]. Vendor documentation indicates the hydrochloride form demonstrates 'enhanced stability and solubility, making it suitable for various research and pharmaceutical applications' [2]. The free base form is typically preferred for organic synthesis applications requiring anhydrous conditions or when the free amine is needed for further derivatization, while the hydrochloride salt is recommended for biological assays requiring aqueous solubility. Both forms are supplied at ≥95% purity, but procurement decisions must specify the desired form based on the intended application .

Salt selection Aqueous solubility Formulation development

Class-Level Evidence: 3-Chlorophenyl Substitution Enhances Antitubercular Activity in Pyrazole Scaffolds

In a systematic SAR study of isonicotinohydrazide (INH)-pyrazole analogs, Nayak et al. (2015) demonstrated that the presence of a 3-chlorophenyl substituent specifically enhanced antitubercular activity against Mycobacterium tuberculosis H37Rv [1]. Among 18 synthesized derivatives (5a–r), four compounds (5j, 5k, 5l, and 4b) bearing 3-chlorophenyl or related substituents achieved MIC values ≤4.9 μM, which is substantially lower than the MIC of the first-line drug ethambutol [1]. The study explicitly concluded that 'the 3-chlorophenyl substituent at position-3 of the pyrazole ring enhanced the antiTB activity of the molecules,' with active compounds also demonstrating high selectivity indices (>160) against normal Vero cells [1]. While this evidence derives from compounds where the 3-chlorophenyl group is directly attached to the pyrazole C3 position (rather than at N1 via a methylene linker as in the target compound), the SAR insight that meta-chlorophenyl substitution is favorable for antimycobacterial target engagement provides a class-level rationale for selecting the 3-chlorophenyl-containing target compound over analogs with 4-chlorophenyl, 2-chlorophenyl, or unsubstituted phenyl groups for antitubercular screening programs.

Antitubercular Mycobacterium tuberculosis SAR-guided procurement

Class-Level Evidence: 4-Aminopyrazole Scaffold Validated for Potent JAK Kinase Inhibition with Nanomolar IC50 Values

The 4-aminopyrazole scaffold, which constitutes the core of the target compound, has been independently validated as a privileged pharmacophore for Janus kinase (JAK) inhibition. Liang et al. (2016a, 2016b) reported two series of 4-aminopyrazole derivatives with potent JAK inhibitory activity [1][2]. In the ACS Med. Chem. Lett. study, compound 3f exhibited IC50 values of 3.4 nM (JAK1), 2.2 nM (JAK2), and 3.5 nM (JAK3), with antiproliferative activity against multiple cancer cell lines (PC-3, HEL, K562, MCF-7, MOLT4) at low micromolar concentrations, outperforming the approved JAK inhibitor Ruxolitinib [1]. In the Bioorg. Med. Chem. study, compound 17m achieved JAK1/JAK2/JAK3 IC50 values of 0.67 μM, 0.098 μM, and 0.039 μM, respectively, with confirmed inhibition of JAK2 phosphorylation in HeLa cells by western blot [2]. While the specific target compound 1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine has not been directly tested in these studies, its 4-aminopyrazole core with N1-benzyl and C3-methyl substitution aligns with the structural features of the validated JAK inhibitor series, supporting its potential utility as a building block or starting point for JAK-targeted medicinal chemistry programs.

JAK kinase inhibition Cancer therapeutics 4-Aminopyrazole pharmacophore

Optimal Application Scenarios for 1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine Based on Evidence-Supported Differentiation


Antitubercular Lead Generation: Prioritizing the 3-Chlorophenyl Building Block for INH-Pyrazole Hybrid SAR Exploration

Based on Nayak et al. (2015) demonstrating that 3-chlorophenyl substitution enhances antimycobacterial activity (MIC ≤4.9 μM, selectivity index >160), procurement of the target compound for antitubercular screening is data-supported over its 4-chloro, 2-chloro, or unsubstituted benzyl analogs [1]. The 4-amino group provides a synthetic handle for further derivatization (e.g., amide coupling, Schiff base formation, or incorporation into fused heterocycles), enabling systematic exploration of the INH-pyrazole chemical space. The hydrochloride salt form (CAS 2639449-86-6) should be specified for biological assays requiring aqueous solubility.

JAK Kinase Inhibitor Development: Leveraging the 4-Aminopyrazole Pharmacophore with Optimized Lipophilicity

The 4-aminopyrazole scaffold has been validated with nanomolar JAK1/2/3 IC50 values (3f: 3.4/2.2/3.5 nM; 17m: 0.67/0.098/0.039 μM) in independent studies by Liang et al. (2016a, 2016b) [2][3]. The target compound's cLogP of ~2.1 positions it within the favorable lipophilicity range for kinase inhibitors, avoiding the excessive lipophilicity of the 4-chloro isomer (cLogP ~2.94) that could promote off-target binding. The free base form (CAS 1545408-46-5) is recommended as the starting material for synthetic elaboration of the 4-amino group, while the hydrochloride salt can be used directly in biochemical kinase assays.

Halogen Bonding-Focused Fragment-Based Drug Discovery (FBDD): Utilizing the 3-Chlorophenyl Moiety for Target Engagement

The 3-chlorophenyl group's capacity for halogen bonding (C–Cl···X interactions), combined with the intermediate lipophilicity (cLogP ~2.1), makes this compound suitable for fragment-based screening campaigns where halogen bonding is hypothesized to contribute to binding affinity [4]. The meta-chloro substitution pattern positions the chlorine atom for potential interactions with backbone carbonyls or side-chain hydroxyl groups in protein binding pockets, an interaction geometry that differs from para- or ortho-chloro isomers. Procurement decisions should favor this compound over the 3-fluoro analog (CAS 1557041-63-0) when halogen bonding is a design hypothesis.

Synthetic Building Block for Diversified Pyrazole Libraries: Amine Handle at C4 for Parallel Derivatization

The free amine at the pyrazole C4 position serves as a versatile synthetic handle for amide coupling, reductive amination, sulfonamide formation, or urea synthesis, enabling the generation of diverse compound libraries from a single building block . The free base form (CAS 1545408-46-5, MW 221.68, purity ≥95%) should be procured for synthetic applications. The presence of the N1-benzyl group with a meta-chloro substituent provides a distinct physicochemical profile compared to unsubstituted benzyl building blocks, facilitating structure-property relationship (SPR) studies in parallel synthesis workflows.

Quote Request

Request a Quote for 1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.